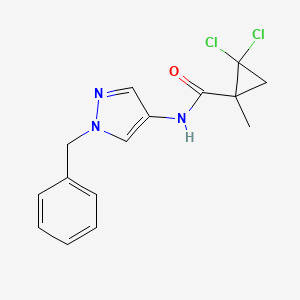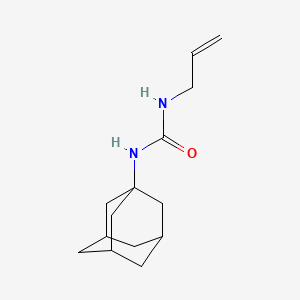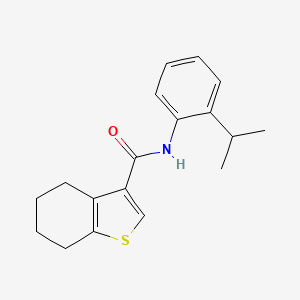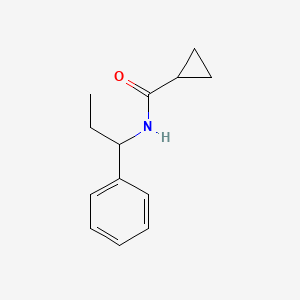
N-(1-benzyl-1H-pyrazol-4-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide
Übersicht
Beschreibung
N-(1-benzyl-1H-pyrazol-4-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide, commonly known as "BPC-157," is a synthetic peptide that has been extensively studied for its potential therapeutic uses. It is a pentadecapeptide, meaning it contains 15 amino acids, and is derived from a protein found in the stomach.
Wirkmechanismus
The exact mechanism of action of BPC-157 is not fully understood, but it is believed to work by promoting the growth and proliferation of cells involved in tissue repair and regeneration. It may also have anti-inflammatory effects and help to protect against oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that BPC-157 can promote the healing of various types of tissue, including skin, muscle, and bone. It may also have neuroprotective effects and help to protect against certain types of organ damage. Additionally, it has been shown to have anti-inflammatory effects and may help to reduce pain and swelling.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BPC-157 in lab experiments is that it is relatively easy to synthesize and can be produced in large quantities. However, there are also limitations to its use, including the fact that it has not yet been extensively studied in humans and its exact mechanism of action is not fully understood.
Zukünftige Richtungen
There are many potential future directions for research on BPC-157, including further investigation into its potential therapeutic uses and its mechanism of action. Additionally, more studies are needed to determine its safety and efficacy in humans, as well as the optimal dosages and methods of administration. Overall, BPC-157 shows great promise as a potential therapeutic agent, and further research is needed to fully understand its potential uses and limitations.
Wissenschaftliche Forschungsanwendungen
BPC-157 has been studied for a wide range of potential therapeutic uses, including wound healing, tissue repair, and the treatment of various gastrointestinal disorders. It has also been investigated for its potential to aid in the healing of bone fractures and to protect against certain types of organ damage.
Eigenschaften
IUPAC Name |
N-(1-benzylpyrazol-4-yl)-2,2-dichloro-1-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O/c1-14(10-15(14,16)17)13(21)19-12-7-18-20(9-12)8-11-5-3-2-4-6-11/h2-7,9H,8,10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGCQJCLAKBUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)NC2=CN(N=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B4278285.png)
![N-1-adamantyl-4-({[(3-methylphenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4278296.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(3-methylphenyl)urea](/img/structure/B4278302.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-1-naphthylurea](/img/structure/B4278303.png)
![3-[(diallylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278308.png)
![6-({[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4278315.png)
![N-1-adamantyl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4278327.png)



![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-phenoxybutanamide](/img/structure/B4278376.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-furamide](/img/structure/B4278377.png)
![3-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B4278384.png)